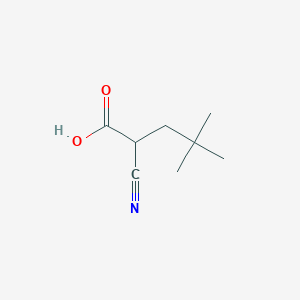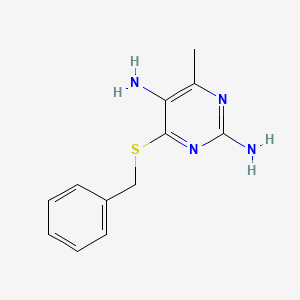
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the pyrimidine ring, along with two amino groups at positions 2 and 5, and a methyl group at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine-2,5-diamine and benzyl mercaptan.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where the chlorine atom in 4-chloropyrimidine-2,5-diamine is replaced by the benzylsulfanyl group from benzyl mercaptan. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, although detailed reduction reactions are less common.
Substitution: The amino groups in the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including antimalarial and antimicrobial properties.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of hemozoin formation in Plasmodium parasites . Hemozoin is a byproduct of hemoglobin digestion in malaria parasites, and its inhibition disrupts the parasite’s life cycle. The compound’s structure-activity relationship (SAR) studies have shown that the benzylsulfanyl group plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
Comparison
Compared to other similar compounds, 4-(Benzylsulfanyl)-6-methylpyrimidine-2,5-diamine stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. While 4-Benzylsulfanyl-1,3-oxazole and 4-Benzylsulfanyl-1,3-thiazole also exhibit significant biological properties, the presence of the pyrimidine ring in this compound enhances its potential for medicinal applications .
Eigenschaften
CAS-Nummer |
90072-38-1 |
|---|---|
Molekularformel |
C12H14N4S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
4-benzylsulfanyl-6-methylpyrimidine-2,5-diamine |
InChI |
InChI=1S/C12H14N4S/c1-8-10(13)11(16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H2,14,15,16) |
InChI-Schlüssel |
GXRVBSKXIPHOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)SCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)

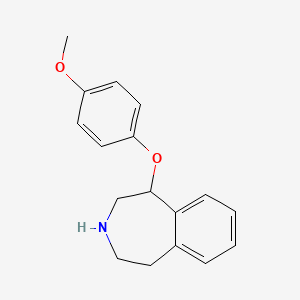

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
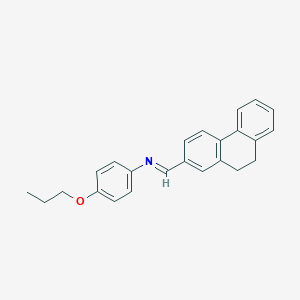
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
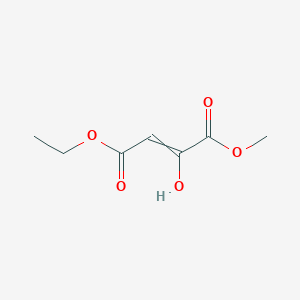
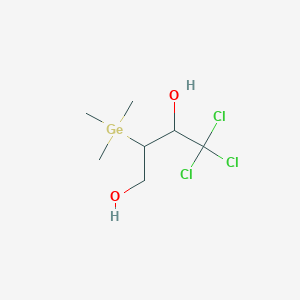
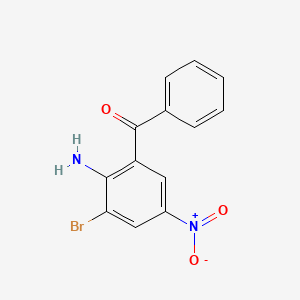
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
